Vincetoxicoside A

Catalog No.
S546776
CAS No.
18016-58-5
M.F
C27H30O16
M. Wt
610.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincetoxicoside A

CAS Number

18016-58-5

Product Name

Vincetoxicoside A

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27-/m0/s1

InChI Key

OTUCXMIQUNROBJ-JFNZIVIESA-N

SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Quercetin 3-O-glucoside-7-O-rhamnoside; Q3G7R; Vincetoxicoside A; VincetoxicosideA; Vincetoxicoside-A

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Description

The exact mass of the compound Vincetoxicoside A is 610.1534 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Trypanocidal Activity

Trypanocides are substances that can kill trypanosomes, a type of parasite that causes sleeping sickness in humans and animals. Studies have investigated the effect of Vincetoxicoside A on trypanosomes.

One study published in the Journal of Natural Products found that Vincetoxicoside A exhibited trypanocidal activity against Trypanosoma brucei brucei, a parasite that causes sleeping sickness in cattle and other mammals [1].

Source

[1] J Nat Prod. 2008 Aug;71(8):1386-90. "Trypanocidal activity of constituents from Delphinium staphisagria".

Vincetoxicoside A is a complex glycoside compound with the molecular formula C27H30O16C_{27}H_{30}O_{16} and a molecular weight of approximately 634.52 g/mol. It is primarily derived from the plant Vincetoxicum, which belongs to the family Asclepiadaceae. This compound features multiple sugar moieties attached to a flavonoid backbone, contributing to its diverse biological activities and potential therapeutic applications. The structure of Vincetoxicoside A consists of a flavonoid aglycone linked to several sugar units, enhancing its solubility and bioavailability in biological systems .

  • Interaction with Trypanosome Cell Wall: The structure of Vincetoxicoside A might allow it to interact with components of the trypanosome cell wall, leading to disruption or damage, ultimately killing the parasite [].
  • Antioxidant Activity: Flavonoids like quercetin are known for their antioxidant properties. Vincetoxicoside A might exert its effect by interfering with the parasite's oxidative stress pathways.
Typical for glycosides, including hydrolysis, which can release the aglycone and sugar components. Acidic or enzymatic hydrolysis can break the glycosidic bonds, leading to the formation of simpler sugars and the corresponding aglycone. Additionally, Vincetoxicoside A may participate in oxidation-reduction reactions due to the presence of hydroxyl groups in its structure, which can affect its biological activity and stability .

Vincetoxicoside A exhibits a range of biological activities, including:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties: Studies indicate that Vincetoxicoside A possesses antibacterial and antifungal activities, making it a candidate for developing natural antimicrobial agents.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells: Preliminary studies suggest that Vincetoxicoside A can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

The synthesis of Vincetoxicoside A can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from the plant sources using solvents like ethanol or methanol. This method often requires purification steps such as chromatography.
  • Semi-synthetic Approaches: Starting from simpler flavonoid compounds or other glycosides, chemical modifications can be performed to introduce the necessary sugar moieties.
  • Total Synthesis: Although not commonly reported, total synthesis involves constructing the entire molecular framework in a laboratory setting through multiple synthetic steps .

Vincetoxicoside A has several potential applications:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug formulation.
  • Nutraceuticals: Due to its antioxidant effects, it can be incorporated into dietary supplements aimed at improving health.
  • Cosmetics: Its skin-protective properties could lead to applications in skincare products targeting oxidative damage .

Research on Vincetoxicoside A's interactions with other compounds is limited but suggests that it may enhance the effects of certain drugs through synergistic mechanisms. For instance, studies indicate that combining Vincetoxicoside A with other phytochemicals could potentiate its antimicrobial and anti-inflammatory effects. Further research is needed to fully understand these interactions and their implications for therapeutic use .

Vincetoxicoside A shares structural and functional similarities with several other glycosides and flavonoids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Vincetoxicoside BC21H20O11C_{21}H_{20}O_{11}Contains fewer sugar units; known for antifungal properties .
QuercetinC15H10O7C_{15}H_{10}O_{7}A well-known flavonoid with strong antioxidant properties; lacks glycosylation .
MyricitrinC21H20O12C_{21}H_{20}O_{12}Similar glycosidic structure; primarily known for antioxidant activity .
Achyranthoside EC46H70O19C_{46}H_{70}O_{19}Larger structure with different sugar composition; used in traditional medicine .

Vincetoxicoside A is unique due to its specific combination of sugars and flavonoid structure, which contributes to its distinctive biological activities compared to these similar compounds. Its complex structure allows for diverse interactions within biological systems, enhancing its potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Exact Mass

610.1534

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Petiolaroside

Dates

Modify: 2023-08-15

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